molecular formula C9H12BrNO2 B11804394 Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate

Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate

Cat. No.: B11804394
M. Wt: 246.10 g/mol
InChI Key: DZRRBPDTINXUKT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H12BrNO2. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate typically involves the bromination of a pyrrole derivative followed by esterification. One common method includes the reaction of 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are essential to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The pyrrole ring can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate.

    Oxidation: Formation of 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylic acid.

    Reduction: Formation of 4-bromo-1-isopropyl-1H-pyrrole-2-methanol.

Scientific Research Applications

Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and ester group play crucial roles in its binding affinity and reactivity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
  • Methyl 4-bromo-1H-pyrrole-2-carboxylate
  • Methyl 4-chloro-1-isopropyl-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, leading to distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 4-bromo-1-propan-2-ylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-6(2)11-5-7(10)4-8(11)9(12)13-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRRBPDTINXUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=C1C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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